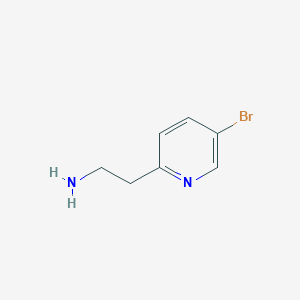

2-(5-Bromopyridin-2-YL)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSONVYGWEROTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695222 | |

| Record name | 2-(5-Bromopyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691872-17-0 | |

| Record name | 2-(5-Bromopyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis pathway of 2-(5-Bromopyridin-2-YL)ethanamine

An In-depth Technical Guide to the Synthesis of 2-(5-Bromopyridin-2-YL)ethanamine

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive primary amine and a versatile bromopyridine core, renders it an invaluable synthon for accessing a diverse array of complex molecular architectures. The brominated pyridine ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the ethylamine moiety provides a key vector for amide bond formation, reductive amination, and other nucleophilic transformations. This guide provides a comprehensive overview of a robust and scalable synthetic pathway to this important intermediate, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound (I), points to the reduction of a nitrile precursor, 2-(5-bromopyridin-2-yl)acetonitrile (II)[1]. This nitrile can be synthesized via a nucleophilic substitution reaction on 2-bromo-5-(bromomethyl)pyridine (III) with a cyanide salt. The benzylic bromide (III) is accessible through the radical bromination of 2-bromo-5-methylpyridine (2-bromo-5-picoline) (IV). This multi-step pathway, commencing from a commercially available starting material, offers a reliable and scalable route to the desired product.

Caption: Retrosynthetic analysis of this compound.

Core Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence starting from 2-bromo-5-methylpyridine. This pathway is advantageous due to the relatively low cost of the starting material and the generally high yields of each transformation.

Caption: Overall synthetic workflow for this compound.

Step 1: Radical Bromination of 2-Bromo-5-methylpyridine

The initial step involves the selective bromination of the methyl group of 2-bromo-5-methylpyridine. This is a free radical chain reaction, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN), with N-bromosuccinimide (NBS) serving as the bromine source. The reaction is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions.

Mechanistic Insight: AIBN thermally decomposes to generate free radicals, which then abstract a hydrogen atom from NBS to produce a bromine radical. This bromine radical abstracts a hydrogen atom from the methyl group of the pyridine, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired product, 2-bromo-5-(bromomethyl)pyridine, and a succinimidyl radical, which propagates the chain reaction.

Step 2: Cyanation of 2-Bromo-5-(bromomethyl)pyridine

The benzylic bromide produced in the first step is a reactive electrophile, amenable to nucleophilic substitution. In this step, it is treated with a cyanide source, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via an SN2 mechanism to yield 2-(5-bromopyridin-2-yl)acetonitrile.

Mechanistic Insight: The cyanide ion acts as a potent nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the displacement of the bromide leaving group in a single concerted step, leading to the formation of the carbon-carbon bond and the desired nitrile product.

Step 3: Reduction of 2-(5-Bromopyridin-2-yl)acetonitrile

The final step is the reduction of the nitrile group to a primary amine. This transformation is reliably achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF)[1]. The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature to ensure complete conversion.

Mechanistic Insight: The hydride from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This is followed by a second hydride attack on the resulting imine intermediate. A final aqueous workup protonates the resulting dianion to afford the primary amine, this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-(bromomethyl)pyridine

-

To a solution of 2-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).

-

Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)pyridine, which can be used in the next step without further purification or purified by column chromatography.[2]

Protocol 2: Synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile

-

Dissolve 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in dimethyl sulfoxide (DMSO).

-

To this solution, add sodium cyanide (NaCN) (1.1 eq) portion-wise, ensuring the temperature remains below 30 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-(5-bromopyridin-2-yl)acetonitrile.

Protocol 3: Synthesis of this compound

-

To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 2-(5-bromopyridin-2-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography to obtain the final product.[1]

Data Summary

| Step | Reaction | Starting Material | Key Reagents | Solvent | Product |

| 1 | Radical Bromination | 2-Bromo-5-methylpyridine | NBS, AIBN | CCl₄ | 2-Bromo-5-(bromomethyl)pyridine |

| 2 | Cyanation | 2-Bromo-5-(bromomethyl)pyridine | NaCN | DMSO | 2-(5-Bromopyridin-2-yl)acetonitrile |

| 3 | Nitrile Reduction | 2-(5-Bromopyridin-2-yl)acetonitrile | LiAlH₄ | THF | This compound |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key intermediate in drug discovery. By following the outlined protocols and understanding the underlying reaction mechanisms, researchers can efficiently access this valuable building block for their synthetic endeavors. The use of readily available starting materials and well-established chemical transformations makes this route amenable to both laboratory-scale synthesis and larger-scale production campaigns.

References

Spectroscopic Characterization of 2-(5-Bromopyridin-2-yl)ethanamine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Rigorous Spectroscopic Analysis

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 2-(5-Bromopyridin-2-yl)ethanamine, with its substituted pyridine ring and primary amine functional group, represents a versatile scaffold in medicinal chemistry. Its potential applications as an intermediate or a final active pharmaceutical ingredient necessitate a comprehensive understanding of its spectroscopic properties.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No: 691872-17-0).[1] The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required for quality control, reaction monitoring, and structural verification. We will delve into the causality behind experimental choices and provide a self-validating framework for the spectroscopic analysis of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

¹H and ¹³C NMR Data Summary

The expected NMR data for this compound, dissolved in a standard solvent like deuterochloroform (CDCl₃), is summarized below. These predictions are based on established chemical shift principles and data from analogous structures such as 2-bromopyridine and ethylamine.[2][3][4]

| ¹H NMR Data (Predicted) |

| Chemical Shift (δ, ppm) |

| ~8.51 |

| ~7.75 |

| ~7.15 |

| ~3.05 |

| ~2.95 |

| ~1.5 (variable) |

| ¹³C NMR Data (Predicted) |

| Chemical Shift (δ, ppm) |

| ~162.5 |

| ~150.0 |

| ~140.2 |

| ~122.8 |

| ~118.0 |

| ~42.0 |

| ~39.5 |

Experimental Protocol: NMR Spectroscopy

Causality in Experimental Design: The choice of a deuterated solvent like CDCl₃ is crucial as it dissolves the analyte without producing an overwhelming solvent signal in the ¹H NMR spectrum.[4] Tetramethylsilane (TMS) is added as an internal standard because its protons are chemically shielded and resonate at 0.0 ppm, providing a reliable reference point.[5]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterochloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the ¹H NMR spectrum using a standard 90° pulse sequence.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon environment.

-

NMR Workflow Diagram

Caption: NMR Spectroscopy Experimental Workflow.

Interpretation of NMR Spectra

-

¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The proton at C-6 (H-6) is deshielded by the adjacent electronegative nitrogen, placing its signal furthest downfield. The ethyl group protons appear as two triplets due to coupling with each other. The amine protons typically appear as a broad singlet and their chemical shift can be concentration-dependent. To confirm this peak, a D₂O shake experiment can be performed, which would cause the -NH₂ signal to disappear.[4]

-

¹³C NMR: The spectrum should display seven distinct signals, corresponding to the seven unique carbon environments. The carbons of the pyridine ring (C-2 to C-6) will appear in the aromatic region (110-165 ppm). The carbon bearing the bromine (C-5) will be significantly influenced by the halogen's electronegativity. The two aliphatic carbons of the ethyl chain will appear upfield, typically between 30 and 50 ppm.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

IR Data Summary

The table below summarizes the expected characteristic absorption bands for this compound.

| IR Data (Predicted) |

| Wavenumber (cm⁻¹) |

| 3400 - 3250 |

| 3100 - 3000 |

| 2960 - 2850 |

| 1620 - 1580 |

| 1580 - 1450 |

| 850 - 800 |

| Below 1000 |

Experimental Protocol: IR Spectroscopy (ATR Method)

Causality in Experimental Design: The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, speed, and minimal sample preparation. It allows for the direct analysis of solid or liquid samples without the need for preparing KBr pellets.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

IR Workflow Diagram

Caption: FTIR-ATR Spectroscopy Experimental Workflow.

Interpretation of IR Spectrum

The most telling feature in the IR spectrum will be the pair of peaks in the 3400-3250 cm⁻¹ region, which is a definitive indicator of a primary amine (-NH₂). The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching bands confirms the hybrid nature of the molecule. The complex pattern of bands in the 1600-1450 cm⁻¹ region, often called the "fingerprint region," is characteristic of the substituted pyridine ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Mass Spectrometry Data Summary

For this compound (Molecular Formula: C₇H₉BrN₂, Molecular Weight: ~201.07 g/mol ), the following data is expected from an Electron Ionization (EI) mass spectrum.

| Mass Spectrometry Data (Predicted) |

| m/z (Mass-to-Charge Ratio) |

| 202 / 200 |

| 171 |

| 121 / 119 |

| 92 |

| 30 |

Experimental Protocol: Mass Spectrometry (EI-MS)

Causality in Experimental Design: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing predictable and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint that can be compared against libraries for identification.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.

-

Spectrum Generation: The detector signal is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Mass Spectrometry Workflow Diagram

Caption: Electron Ionization Mass Spectrometry Workflow.

Interpretation of Mass Spectrum

The most crucial feature for confirming the compound's identity is the molecular ion region. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will exhibit two peaks of almost equal height at m/z 200 and 202.[6] This is an unmistakable signature for a molecule containing a single bromine atom. The base peak is often m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, which is formed by a highly favorable fragmentation process known as alpha-cleavage adjacent to the amine.[7] The presence and relative abundance of these key fragments provide strong evidence for the proposed structure.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation analysis. The protocols and interpretive guidelines detailed in this document offer a robust framework for ensuring the identity, purity, and structural integrity of this important chemical building block in the rigorous environment of pharmaceutical research and development.

References

- 1. This compound | 691872-17-0 [amp.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]

- 4. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. savemyexams.com [savemyexams.com]

- 7. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Potential Biological Activity of 2-(5-Bromopyridin-2-YL)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of 2-(5-Bromopyridin-2-YL)ethanamine (CAS No. 691872-17-0)[1]. Based on a detailed examination of its structural features and the well-established structure-activity relationships (SAR) of known pharmacologically active compounds, this document hypothesizes that this compound is a putative histamine H1 receptor antagonist. While no direct biological studies of this specific molecule have been published to date, its chemical architecture strongly suggests a high probability of interaction with the H1 receptor. This guide will delve into the scientific rationale for this hypothesis, propose a comprehensive suite of experiments to validate and characterize this potential activity, and provide detailed protocols for researchers in the fields of pharmacology and drug discovery.

Introduction and Rationale

The pyridine ring and its derivatives are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] The molecule this compound incorporates several key pharmacophoric elements that suggest a specific biological target. Notably, its structure bears a strong resemblance to the classical ethylamine class of first-generation histamine H1 receptor antagonists.[3]

Key Structural Features and their Implications:

-

2-Substituted Pyridine Ring: The presence of a pyridine ring, particularly with a substituent at the 2-position, is a common feature in many histamine H1 antagonists. This aromatic system is crucial for binding to the receptor.

-

Ethylamine Side Chain: The ethylamine moiety is a classic component of many H1 antagonists, providing the correct spacing and flexibility to interact with key residues within the H1 receptor binding pocket.[3]

-

Terminal Primary Amine: The basic nitrogen of the ethylamine chain is essential for forming an ionic bond with a conserved aspartate residue in the histamine H1 receptor. While many potent antagonists possess a tertiary amine, a primary amine can still effectively participate in this critical interaction.[3]

-

5-Bromo Substitution: Halogenation, in this case with bromine, is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability. This can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile and can also contribute to enhanced binding affinity.

Given these structural parallels, it is highly probable that this compound functions as an antagonist at the histamine H1 receptor. The remainder of this guide will explore the anticipated mechanism of action and provide a detailed roadmap for its experimental verification.

The Histamine H1 Receptor and its Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that is widely expressed throughout the body, including in the central nervous system, smooth muscle, and endothelial cells.[4] Upon binding of its endogenous ligand, histamine, the H1 receptor activates the Gq/11 signaling cascade.[4] This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to a variety of cellular responses.[4]

Histamine H1 receptor antagonists, commonly known as antihistamines, are drugs that block the actions of histamine at the H1 receptor.[3] They are widely used to treat allergic conditions such as allergic rhinitis, urticaria, and allergic conjunctivitis.[5] Most H1 antagonists are inverse agonists, meaning they not only block the binding of histamine but also reduce the basal activity of the receptor.[6]

Signaling Pathway of Histamine H1 Receptor Activation

Caption: Histamine H1 Receptor Signaling Cascade.

Proposed Experimental Workflow for Biological Characterization

To systematically evaluate the potential biological activity of this compound as a histamine H1 receptor antagonist, a multi-tiered experimental approach is recommended.

Caption: Proposed Experimental Workflow.

Tier 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human histamine H1 receptor.

Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human histamine H1 receptor.

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes (10-20 µg of protein) with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound, this compound.

-

Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Tier 2: In Vitro Functional Assays

Objective: To characterize the functional activity of this compound as an antagonist or inverse agonist at the histamine H1 receptor.

Protocol 1: Calcium Flux Assay

-

Cell Preparation:

-

Plate HEK293 cells expressing the human histamine H1 receptor in a 96-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[1]

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a predefined period.

-

Stimulate the cells with a fixed concentration of histamine (typically the EC₈₀).

-

Measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the histamine-induced calcium response (IC₅₀).

-

Protocol 2: NF-κB Reporter Gene Assay

-

Cell Line:

-

Use a cell line (e.g., HEK293) co-transfected with the human histamine H1 receptor and a reporter construct containing the luciferase gene under the control of an NF-κB response element.

-

-

Assay Procedure:

-

Plate the cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound.

-

Stimulate the cells with histamine.

-

After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis:

-

Calculate the IC₅₀ value for the inhibition of histamine-induced luciferase expression.

-

Tier 3: Ex Vivo Tissue Assay

Objective: To evaluate the antagonist activity of the compound in a native tissue system.

Protocol: Guinea Pig Ileum Contraction Assay

-

Tissue Preparation:

-

Isolate a segment of the terminal ileum from a guinea pig.

-

Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

-

Contraction Measurement:

-

Record isometric contractions using a force transducer.

-

Generate a cumulative concentration-response curve for histamine.

-

Wash the tissue and incubate with a fixed concentration of this compound.

-

Generate a second histamine concentration-response curve in the presence of the antagonist.

-

-

Data Analysis:

-

Determine the pA₂ value from a Schild plot analysis to quantify the antagonist potency.

-

Data Presentation and Interpretation

The quantitative data obtained from the proposed experiments should be summarized in a clear and concise format to facilitate interpretation and comparison with known histamine H1 receptor antagonists.

Table 1: Summary of In Vitro and Ex Vivo Potency

| Assay | Parameter | This compound | Mepyramine (Reference) |

| Radioligand Binding | Ki (nM) | TBD | ~2-10 |

| Calcium Flux | IC₅₀ (nM) | TBD | ~5-20 |

| NF-κB Reporter Gene | IC₅₀ (nM) | TBD | ~10-50 |

| Guinea Pig Ileum | pA₂ | TBD | ~8.5-9.5 |

TBD: To Be Determined

Conclusion and Future Directions

The structural characteristics of this compound provide a strong scientific basis for its investigation as a novel histamine H1 receptor antagonist. The experimental workflow detailed in this guide offers a robust and systematic approach to confirm this hypothesis and to thoroughly characterize its pharmacological profile. Successful validation of this activity would position this compound as a valuable lead compound for further optimization in the development of new antihistaminic agents. Future studies could explore the synthesis of analogs to establish a more detailed structure-activity relationship, investigate its selectivity against other GPCRs, and evaluate its pharmacokinetic and safety profiles in preclinical models.

References

- 1. This compound | 691872-17-0 [amp.chemicalbook.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. 29450-02-0|2-((5-Bromopyridin-2-yl)oxy)ethanamine|BLD Pharm [bldpharm.com]

- 4. youtube.com [youtube.com]

- 5. H1 antagonist - Wikipedia [en.wikipedia.org]

- 6. 914394-80-2|2-(5-Bromopyrimidin-2-yl)ethanamine|BLDpharm [bldpharm.com]

A Technical Guide to 2-(5-Bromopyridin-2-yl)ethanamine and its Analogs: Synthesis, Potential Applications, and Structure-Activity Relationships

This in-depth technical guide provides a comprehensive overview of 2-(5-Bromopyridin-2-yl)ethanamine, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its synthesis, explore the known and potential biological activities of its analogs, and discuss the critical structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical scaffold.

Introduction: The Significance of the 2-Pyridinylethylamine Scaffold

The 2-phenylethylamine motif is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic drugs. Its bioisosteric analog, the 2-pyridinylethylamine scaffold, where the phenyl ring is replaced by a pyridine ring, offers unique properties. The nitrogen atom in the pyridine ring introduces a dipole moment, alters electronic distribution, and provides a handle for hydrogen bonding, all of which can significantly impact a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.

This compound, with its specific substitution pattern, presents a particularly interesting case. The bromine atom at the 5-position serves as a versatile functional group for further chemical modifications, allowing for the exploration of a wide chemical space through various coupling reactions. This makes it an attractive starting point for the development of novel therapeutic agents targeting a range of biological systems.

Synthesis of this compound and its Analogs

The synthesis of this compound can be approached through several strategic routes, often starting from commercially available pyridinaceous precursors. A common and efficient strategy involves the synthesis of the key intermediate, 2-amino-5-bromopyridine, followed by the introduction of the ethanamine side chain.

Synthesis of the Key Precursor: 2-Amino-5-bromopyridine

The preparation of 2-amino-5-bromopyridine is a well-established process, with multiple reported methods. A frequently employed method involves the direct bromination of 2-aminopyridine.

Experimental Protocol: Bromination of 2-Aminopyridine

-

Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, add phenyltrimethylammonium tribromide (1.0 eq) portion-wise at a controlled temperature, typically between 20-30°C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench any remaining bromine and acid. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene or ethanol/water) to yield pure 2-amino-5-bromopyridine.

An alternative route involves the reduction of 2-bromo-5-nitropyridine, which can be a cleaner method in some instances.

Experimental Protocol: Reduction of 2-Bromo-5-nitropyridine

-

Reaction Setup: In a round-bottom flask, suspend 2-bromo-5-nitropyridine (1.0 eq) in a mixture of ethanol and water. Add iron powder (excess, e.g., 5-10 eq) and a catalytic amount of ammonium chloride.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

-

Work-up: Once the starting material is consumed, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

-

Extraction and Purification: Concentrate the filtrate to remove the ethanol. Basify the aqueous residue with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent like ethyl acetate. Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyridine.

Introduction of the Ethanamine Side Chain

With 2-amino-5-bromopyridine in hand, the next critical step is the introduction of the 2-aminoethyl group at the 2-position of the pyridine ring. This can be achieved through several synthetic transformations. A plausible and versatile approach involves a cross-coupling reaction to introduce a two-carbon unit, which is then converted to the amine.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Detailed Steps:

-

Diazotization and Bromination: Convert 2-amino-5-bromopyridine to 2,5-dibromopyridine via a Sandmeyer reaction.

-

Sonogashira Coupling: Perform a Sonogashira coupling reaction between 2,5-dibromopyridine and a protected acetylene, such as trimethylsilylacetylene, selectively at the more reactive 2-position.

-

Deprotection and Cyanation: Deprotect the acetylene and convert it to a nitrile group (e.g., using copper(I) cyanide). This yields 2-(5-Bromopyridin-2-yl)acetonitrile.

-

Reduction: Reduce the nitrile group to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (e.g., H2 over Raney Nickel) to obtain the final product, this compound.

Alternative Synthetic Workflow:

Caption: Alternative synthetic route to the target compound.

This alternative begins with the oxidation of the methyl group of 2-bromo-5-methylpyridine to an aldehyde, followed by reductive amination to yield the desired ethanamine.

Biological Applications and Therapeutic Potential

While specific biological data for this compound is not extensively reported in the public domain, the broader class of 2-phenylethylamines and their pyridine analogs are known to interact with a variety of G-protein coupled receptors (GPCRs) and monoamine transporters. This provides a strong basis for hypothesizing the potential therapeutic applications of this scaffold.

Potential as Neuromodulatory Agents

Given the structural similarity to endogenous neurotransmitters, analogs of this compound are prime candidates for investigation as modulators of:

-

Serotonin (5-HT) Receptors: The 2-phenylethylamine scaffold is a core component of many psychedelic and non-psychedelic 5-HT receptor agonists and antagonists. The electronic properties of the bromopyridine ring could influence selectivity and potency at different 5-HT receptor subtypes, making these compounds interesting for the treatment of depression, anxiety, and other neuropsychiatric disorders.

-

Dopamine (DA) Receptors: Many dopamine receptor agonists and antagonists feature a phenylethylamine core. Analogs of the title compound could potentially modulate dopaminergic signaling and be explored for their utility in conditions like Parkinson's disease or schizophrenia.

-

Adrenergic Receptors: The phenylethylamine structure is also central to the action of adrenergic receptor ligands. Modifications on the this compound scaffold could lead to novel agonists or antagonists with potential applications in cardiovascular diseases.

Other Potential Therapeutic Areas

The versatility of the bromopyridine moiety allows for its use as a scaffold in developing inhibitors for various enzymes or as ligands for other receptor families. For instance, pyridine derivatives have been investigated for their antiproliferative activity in cancer research.

Table 1: Potential Biological Targets for this compound Analogs

| Target Class | Specific Examples | Potential Therapeutic Area |

| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | Depression, Anxiety, Schizophrenia, Migraine |

| Dopamine Receptors | D1, D2, D3, D4, D5 | Parkinson's Disease, Schizophrenia, Addiction |

| Adrenergic Receptors | α1, α2, β1, β2, β3 | Hypertension, Asthma, Heart Failure |

| Monoamine Transporters | SERT, DAT, NET | Depression, ADHD |

| Other Enzymes/Receptors | Kinases, Histone Deacetylases | Oncology, Inflammatory Diseases |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound analogs is crucial for optimizing their biological activity. While specific SAR studies on this exact scaffold are limited, we can extrapolate from the broader knowledge of related compound classes.

Key Structural Features for SAR Exploration:

Caption: Key areas for SAR studies on the this compound scaffold.

-

Substitution on the Pyridine Ring (R1): The bromine at the 5-position is a key handle for diversification. Replacing it with other halogens (F, Cl, I) or with various aryl, heteroaryl, or alkyl groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) will significantly impact lipophilicity, electronic properties, and steric bulk, thereby influencing target binding.

-

Modification of the Ethanamine Side Chain (R2): The length and rigidity of the ethylamine linker can be altered. Introducing alkyl substituents on the α- or β-carbons can affect metabolic stability and receptor subtype selectivity.

-

N-Alkylation/Acylation of the Amine (R3): The primary amine can be converted to secondary or tertiary amines, or to amides. These modifications will alter the basicity and hydrogen bonding capacity of the molecule, which is often critical for receptor interaction.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the discovery of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for interaction with a range of important biological targets, particularly within the central nervous system. Future research should focus on the systematic exploration of the chemical space around this core structure, guided by robust structure-activity relationship studies and target-based screening assays. The insights gained from such investigations will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.

An In-depth Technical Guide to 2-(5-Bromopyridin-2-yl)ethanamine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(5-Bromopyridin-2-yl)ethanamine, a key building block in contemporary medicinal chemistry. The document delves into the strategic importance of this substituted pyridine derivative, detailing its synthesis through logical, multi-step pathways originating from common starting materials. We will explore the causality behind various synthetic choices, offering field-proven insights into reaction mechanisms and optimization. Furthermore, this guide will highlight the applications of this compound in the development of novel therapeutic agents, supported by relevant examples from the scientific literature. Physicochemical properties and spectroscopic data are also presented to provide a complete profile of this versatile compound for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the this compound Scaffold

Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine ring being a prevalent motif in a vast number of approved pharmaceuticals. The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen contribute to favorable interactions with biological targets. Within this important class of heterocycles, this compound has emerged as a particularly valuable intermediate.

The strategic placement of its functional groups underpins its utility:

-

The primary amine of the ethanamine side chain serves as a crucial handle for a variety of chemical transformations. It can act as a nucleophile or be readily converted into amides, sulfonamides, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug candidates.

-

The bromine atom at the 5-position of the pyridine ring is a versatile functional group for late-stage diversification. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[1] This allows for the rapid generation of compound libraries for high-throughput screening.

-

The pyridine ring itself provides a scaffold that can be further modified and is known to impart desirable pharmacokinetic properties to drug molecules.

Due to this trifecta of strategically positioned functionalities, this compound is a highly sought-after building block for the synthesis of complex molecules targeting a range of diseases, including cancer and inflammatory conditions.[1]

Retrosynthetic Analysis and Key Synthetic Strategies

While a singular, seminal "discovery" paper for this compound is not prominent in the literature, its synthesis can be logically deduced through well-established organic chemistry principles. A retrosynthetic analysis reveals several viable pathways, primarily converging on the construction of the ethanamine side chain from a pre-functionalized 5-bromopyridine core.

Caption: Retrosynthetic analysis of this compound.

The most common and industrially scalable approaches involve the synthesis of key precursors such as 2-amino-5-bromopyridine and 2,5-dibromopyridine.

Synthesis of Key Precursor: 2-Amino-5-bromopyridine

The synthesis of 2-amino-5-bromopyridine typically starts from the readily available and inexpensive 2-aminopyridine. A common method involves the direct bromination of 2-aminopyridine. To control the regioselectivity and avoid the formation of di-brominated byproducts, various brominating agents and reaction conditions have been explored. One effective method utilizes phenyltrimethylammonium tribromide in a suitable solvent like chloroform or dichloromethane.[2]

A multi-step, but often higher-yielding, approach involves an N-acylation of 2-aminopyridine, followed by bromination and subsequent hydrolysis of the acyl protecting group.[3]

Synthesis of Key Precursor: 2,5-Dibromopyridine

2,5-Dibromopyridine can be synthesized from 2-amino-5-bromopyridine via a Sandmeyer reaction.[4][5] This reaction involves the diazotization of the amino group with a nitrite source in the presence of hydrobromic acid and a copper(I) bromide catalyst, followed by displacement with bromide.

From Precursors to the Target Molecule: The Nitrile Reduction Pathway

A robust and widely applicable method for the synthesis of this compound proceeds through a nitrile intermediate. This pathway offers high yields and predictable outcomes.

Caption: The nitrile reduction pathway to this compound.

-

Cyanation of 2,5-Dibromopyridine: The first step involves the selective displacement of the bromine atom at the 2-position with a cyanide group. This can be achieved using various cyanation reagents, such as copper(I) cyanide or through a palladium-catalyzed reaction with zinc cyanide. The choice of reagent and catalyst system is crucial for achieving high selectivity and yield.

-

Catalytic Hydrogenation of 2-(5-Bromopyridin-2-yl)acetonitrile: The resulting nitrile is then reduced to the primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its efficiency and clean reaction profile.[6] Catalysts such as Raney nickel or palladium on carbon are commonly employed under a hydrogen atmosphere.[7] The choice of solvent and reaction conditions (temperature, pressure) can be optimized to maximize the yield and purity of the final product.

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

The following protocol is a representative example of the synthesis of this compound. Researchers should always adhere to appropriate laboratory safety procedures.

Step 1: Synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile

-

Materials: 2,5-Dibromopyridine, Zinc Cyanide (Zn(CN)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Dimethylformamide (DMF, anhydrous).

-

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 2,5-dibromopyridine (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(5-bromopyridin-2-yl)acetonitrile.

-

Step 2: Synthesis of this compound

-

Materials: 2-(5-Bromopyridin-2-yl)acetonitrile, Raney Nickel (50% slurry in water), Methanol, Ammonia solution.

-

Procedure:

-

In a high-pressure hydrogenation vessel, add 2-(5-bromopyridin-2-yl)acetonitrile (1.0 eq) and methanol saturated with ammonia. The ammoniacal methanol is used to suppress the formation of secondary amine byproducts.

-

Carefully add Raney nickel (a catalytic amount, e.g., 10-20 wt%) to the solution.

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by observing hydrogen uptake and by TLC or LC-MS analysis of aliquots.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst. Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

-

Physicochemical Properties and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₇H₉BrN₂ | [8] |

| Molecular Weight | 201.07 g/mol | [8] |

| Appearance | Liquid | [8] |

| CAS Number | 691872-17-0 | [8] |

| IUPAC Name | 2-(5-bromopyridin-2-yl)ethan-1-amine | [8] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as two triplet signals for the ethylamine side chain.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbons of the pyridine ring and the two carbons of the ethylamine side chain.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Applications in Drug Discovery and Development

The utility of this compound as a building block is demonstrated in numerous patents and research articles in the field of medicinal chemistry. Its ability to be readily incorporated into more complex molecular architectures makes it a valuable starting material for the synthesis of a wide range of biologically active compounds.

One notable area of application is in the development of kinase inhibitors. The pyridine core can serve as a hinge-binding motif, while the ethanamine side chain can be functionalized to interact with other regions of the ATP-binding pocket. The bromine atom allows for the introduction of substituents that can modulate potency, selectivity, and pharmacokinetic properties.

Furthermore, the deuterated analogue of its precursor, 2-amino-5-bromopyridine-d3, has been utilized in the synthesis of deuterated drug candidates.[9] Deuteration can sometimes lead to improved metabolic stability and a more favorable pharmacokinetic profile.[9] An example of a drug containing a deuterated pyridinyl moiety is Deucravacitinib, a selective TYK2 inhibitor for the treatment of psoriasis.[9] This highlights the importance of pyridinyl building blocks in modern drug design and the potential for isotopic labeling to enhance therapeutic efficacy.

Conclusion

This compound is a versatile and strategically important building block in medicinal chemistry. While its history is not defined by a singular discovery, its value is evident in its widespread use in the synthesis of complex molecules for drug discovery. The synthetic routes to this compound are well-established and scalable, primarily relying on the functionalization of readily available pyridine precursors. The presence of a primary amine, a bromine atom, and a pyridine ring in a single molecule provides chemists with a powerful tool for the rapid and efficient generation of novel compounds with therapeutic potential. As the demand for new and improved drugs continues to grow, the importance of key intermediates like this compound in the drug development pipeline is set to increase.

References

- 1. nbinno.com [nbinno.com]

- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 5. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(5-bromopyridin-2-yl)ethan-1-amine | 691872-17-0 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Investigating the Mechanism of Action of 2-(5-Bromopyridin-2-YL)ethanamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic investigation of the mechanism of action (MoA) of the novel small molecule, 2-(5-Bromopyridin-2-YL)ethanamine. As a compound with limited existing biological data, a foundational, multi-tiered approach is essential to elucidate its pharmacological properties and potential therapeutic applications. This document outlines a logical progression of experiments, from broad, unbiased screening to specific target validation and pathway analysis, designed to build a robust understanding of the compound's biological effects.

Introduction: The Scientific Imperative

The compound this compound is a substituted pyridine derivative with structural motifs that suggest potential interactions with biological systems. The presence of a pyridine ring and an ethanamine side chain are features found in numerous biologically active molecules. However, a thorough review of the scientific literature and chemical databases reveals a significant gap in our understanding of its molecular targets and physiological effects. This necessitates a structured and rigorous investigational approach to unlock its potential. This guide is structured to provide a scientifically sound workflow, ensuring that each experimental stage logically informs the next, leading to a comprehensive and defensible MoA profile.

Part 1: Foundational Characterization and Hypothesis Generation

The initial phase of the investigation focuses on establishing the compound's basic properties and generating preliminary hypotheses about its potential biological targets.

Physicochemical Profiling

A comprehensive understanding of the compound's physicochemical properties is a prerequisite for all subsequent biological assays. These properties will influence its absorption, distribution, metabolism, and excretion (ADME) profile and dictate the appropriate formulation for in vitro and in vivo studies.

Table 1: Essential Physicochemical Parameters for this compound

| Parameter | Experimental Method | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.2, 7.4) and relevant organic solvents (e.g., DMSO). | Determines the compound's suitability for various assay formats and informs formulation development. |

| Lipophilicity (LogD) | Shake-flask method (octanol/water) or reverse-phase high-performance liquid chromatography (RP-HPLC). | Predicts membrane permeability and potential for non-specific binding. |

| Chemical Stability | Incubation in various buffers and media over time, followed by HPLC analysis. | Assesses the compound's stability under experimental conditions to ensure that the observed effects are due to the parent compound. |

| pKa | Potentiometric titration or capillary electrophoresis. | Identifies the ionization state of the molecule at physiological pH, which influences receptor interactions and cell permeability. |

In Silico Target Prediction

Computational approaches can provide initial, testable hypotheses about the compound's biological targets, guiding the subsequent experimental design. These methods leverage the compound's structure to predict its interaction with a wide range of known protein targets.

Experimental Protocol: In Silico Target Prediction

-

Structure Preparation: Generate a 3D conformation of this compound using computational chemistry software.

-

Pharmacophore Modeling: Identify the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings).

-

Target Database Screening: Utilize platforms such as SwissTargetPrediction, SuperPred, or PharmMapper to screen the compound's structure against databases of known protein-ligand interactions.

-

Analysis of Results: Prioritize potential targets based on prediction scores, biological relevance, and structural similarity to known ligands for those targets. A critical analysis of the predicted targets is crucial to filter out noise and focus on the most promising candidates.

A potential starting point for hypothesis generation comes from the structurally related compound, 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine, which has been identified as a 5-HT2A serotonin receptor agonist[1]. This suggests that serotonergic or other aminergic G-protein coupled receptors (GPCRs) could be a promising area of investigation for this compound.

Part 2: Broad-Based Phenotypic and Target Screening

This phase employs high-throughput screening methods to identify the compound's biological effects in an unbiased manner.

High-Content Cellular Imaging

High-content imaging provides an unbiased view of the compound's effects on cellular morphology and a wide range of cellular processes.

Experimental Protocol: High-Content Cellular Imaging

-

Cell Line Selection: Utilize a panel of well-characterized human cell lines representing different tissues (e.g., HeLa, U2OS, A549).

-

Compound Treatment: Treat cells with a range of concentrations of this compound.

-

Staining: Stain cells with a panel of fluorescent dyes to visualize various cellular components and organelles (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Use automated image analysis software to quantify a multitude of cellular features (e.g., cell number, nuclear size, mitochondrial morphology, cytoskeletal arrangement).

-

Phenotypic Profiling: Compare the phenotypic profile of the treated cells to a reference database of compounds with known mechanisms of action to identify potential similarities.

Broad-Spectrum Target Binding Assays

A broad-spectrum radioligand binding assay panel is a powerful tool for identifying potential molecular targets from a large collection of receptors, ion channels, and transporters.

Experimental Protocol: Radioligand Binding Assay Panel

-

Panel Selection: Engage a contract research organization (CRO) that offers a comprehensive safety pharmacology panel, such as the Eurofins SafetyScreen44™ or a similar service. This panel should include a diverse range of targets, including GPCRs, ion channels, and transporters.

-

Compound Submission: Provide a sample of this compound for screening at a fixed concentration (e.g., 10 µM).

-

Data Analysis: Analyze the percentage of inhibition of radioligand binding for each target. A significant inhibition (typically >50%) flags a potential interaction that warrants further investigation.

Part 3: Focused Target Validation and Mechanistic Elucidation

Once potential targets or biological effects are identified, this phase focuses on validating these findings and elucidating the underlying molecular mechanisms.

Target Engagement and Affinity Determination

If a specific target is identified from the broad-spectrum screening, the next step is to confirm the interaction and determine the compound's affinity.

Experimental Protocol: Dose-Response and Affinity Assays

-

Assay Development: Develop or utilize an established in vitro assay for the specific target. This could be a functional assay (e.g., second messenger accumulation for a GPCR) or a direct binding assay (e.g., surface plasmon resonance [SPR] or isothermal titration calorimetry [ITC]).

-

Dose-Response Curve Generation: Test a range of concentrations of this compound to generate a dose-response curve.

-

Affinity Calculation: Calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) from the dose-response curve. For direct binding assays, determine the dissociation constant (Kd).

Cellular and Functional Assays

Cell-based assays are crucial for understanding how the compound's interaction with its target translates into a cellular response.

Experimental Protocol: Cellular Functional Assays

-

Cell Line with Target Expression: Use a cell line that endogenously expresses the target of interest or a recombinant cell line overexpressing the target.

-

Functional Readout: Select an appropriate functional readout that reflects the target's activity. For example, for a GPCR, this could be measuring changes in intracellular calcium levels or cAMP production. For an ion channel, it could be measuring changes in membrane potential or ion flux.

-

Agonist/Antagonist Mode of Action: Determine whether the compound acts as an agonist (activates the target), an antagonist (blocks the target's activity), or a modulator (alters the target's response to its endogenous ligand).

Signaling Pathway Analysis

Once the direct target and its functional effect are confirmed, the subsequent downstream signaling pathways need to be investigated.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

-

Cell Treatment and Lysis: Treat cells with this compound for various time points and lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

-

Antibody Probing: Probe the membrane with primary antibodies specific for key proteins in the suspected signaling pathway (e.g., phosphorylated forms of kinases) and a loading control.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection and quantify the changes in protein levels or phosphorylation status.

Part 4: In Vivo Validation and Physiological Relevance

The final stage of the MoA investigation is to determine if the in vitro findings translate to a physiological effect in a living organism.

Pharmacokinetic (PK) Studies

Before conducting in vivo efficacy studies, it is essential to understand the compound's pharmacokinetic profile.

Experimental Protocol: In Vivo Pharmacokinetic Study

-

Animal Model: Select an appropriate animal model (e.g., mouse or rat).

-

Compound Administration: Administer this compound via the intended clinical route (e.g., oral, intravenous).

-

Blood Sampling: Collect blood samples at various time points after administration.

-

Bioanalysis: Analyze the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

PK Parameter Calculation: Calculate key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.

In Vivo Target Engagement and Efficacy Studies

These studies aim to demonstrate that the compound interacts with its target in a living animal and produces a relevant physiological response.

Experimental Protocol: In Vivo Target Engagement and Efficacy

-

Animal Model of Disease: If a therapeutic indication is hypothesized, select a relevant animal model of that disease.

-

Treatment and Dosing: Treat the animals with a dose and schedule informed by the PK studies.

-

Target Engagement Biomarkers: Measure a biomarker that confirms the compound is interacting with its target in the animal (e.g., changes in the level of a downstream signaling molecule in a relevant tissue).

-

Efficacy Readouts: Measure relevant behavioral or physiological endpoints to assess the compound's efficacy.

Visualization of the Investigational Workflow

The following diagram illustrates the logical flow of the proposed investigation into the mechanism of action of this compound.

Caption: A workflow for the systematic investigation of the mechanism of action.

Conclusion

The investigation into the mechanism of action of this compound requires a methodical and multi-faceted approach. By progressing from broad, unbiased screening to focused target validation and in vivo studies, researchers can build a comprehensive understanding of its pharmacological properties. The framework presented in this guide provides a robust and scientifically rigorous path to characterizing this novel compound, ultimately paving the way for the potential development of a new therapeutic agent. The key to success lies in the careful execution of each experimental stage and the critical interpretation of the data to inform the subsequent steps in the drug discovery and development process.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(5-Bromopyridin-2-YL)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-(5-Bromopyridin-2-YL)ethanamine, a key building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the compound's physicochemical properties. It details experimental protocols for solubility and stability assessment, presents data in a structured format, and explains the scientific rationale behind the methodologies. This guide aims to serve as an authoritative resource for handling, formulating, and analyzing this compound, ensuring scientific integrity and reproducibility.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a brominated pyridine ring and an ethylamine side chain, makes it a versatile intermediate for synthesizing a wide range of biologically active molecules.[2] Understanding the solubility and stability of this compound is paramount for its effective use in drug discovery and development, as these properties directly impact bioavailability, formulation, and shelf-life.[3] This guide provides a detailed examination of these critical parameters, grounded in established scientific principles and regulatory standards.

The core structure is related to phenethylamine, a well-known scaffold in medicinal chemistry associated with a wide range of biological activities.[1][4][5] The introduction of a bromopyridine moiety significantly alters the molecule's electronic and steric properties, which in turn influences its solubility and stability profile.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value (Predicted or Experimental) | Source |

| Molecular Formula | C7H9BrN2 | [6] |

| Molecular Weight | 201.07 g/mol | |

| Appearance | Light yellow liquid | [6] |

| Boiling Point | 261.3 ± 25.0 °C (Predicted) | [6] |

| Density | 1.485 ± 0.06 g/cm3 (Predicted) | [6] |

| pKa | 8.75 ± 0.10 (Predicted) | [6] |

| Storage Temperature | 2–8 °C under inert gas | [6] |

Table 1: Key Physicochemical Properties of this compound

The predicted pKa of 8.75 suggests that the ethylamine side chain is the primary basic center, which will be protonated at physiological pH.[6] This has significant implications for its aqueous solubility, which is expected to be pH-dependent. The bromopyridine ring is relatively electron-poor, which can influence its stability and potential for intermolecular interactions.

Solubility Assessment

Solubility is a critical parameter in drug development, affecting everything from in vitro assay reliability to in vivo absorption.[3] For this compound, a comprehensive solubility assessment should include both kinetic and thermodynamic measurements in a variety of relevant solvents.

3.1. Theoretical Considerations

The solubility of this compound is influenced by several structural features:

-

The Bromopyridine Ring: The pyridine nitrogen can act as a hydrogen bond acceptor, while the bromine atom adds to the molecule's lipophilicity. Bromopyridines are generally described as being only slightly miscible with water.[7]

-

The Ethylamine Side Chain: The primary amine is a strong hydrogen bond donor and acceptor, contributing to aqueous solubility, especially at acidic pH where it will be protonated.

-

Overall Polarity: The combination of the polar amine and the less polar bromopyridine ring results in a molecule with moderate polarity.

Based on these features, the solubility is expected to be:

-

Highest in polar organic solvents like methanol, ethanol, and DMSO.

-

Moderate in less polar organic solvents like ethyl acetate and dichloromethane.

-

pH-dependent in aqueous solutions, with higher solubility at lower pH due to the protonation of the amine.

3.2. Experimental Protocols for Solubility Determination

Two common methods for solubility determination are the kinetic and thermodynamic shake-flask methods.[3][8][9]

3.2.1. Kinetic Solubility Assay

This high-throughput method is useful for early-stage discovery and provides a rapid assessment of solubility.[3][8]

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In a 96-well plate, add aliquots of the DMSO stock solution to a series of aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to achieve a final concentration range (e.g., 1-200 µM).

-

Shake the plate at room temperature for 2 hours.[8]

-

Measure the amount of precipitate formed using nephelometry or by analyzing the supernatant after centrifugation.[8]

-

Quantify the concentration of the dissolved compound in the supernatant using HPLC-UV or LC-MS.[8]

3.2.2. Thermodynamic Solubility Assay

This method determines the equilibrium solubility and is considered the gold standard for lead optimization and formulation development.[3][8]

Protocol:

-

Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline, ethanol).

-

Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[8]

-

Filter the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

-

It is crucial to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to ensure the compound has not undergone a phase transformation during the experiment.[9]

Caption: Experimental workflows for kinetic and thermodynamic solubility assays.

3.3. Expected Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water (pH 7.4) | Low to Moderate | The neutral form is moderately polar. |

| 0.1 M HCl | High | The amine group is protonated, forming a soluble salt. |

| 0.1 M NaOH | Low | The compound is in its neutral, less soluble form. |

| Ethanol | High | A polar protic solvent capable of hydrogen bonding. |

| DMSO | Very High | A highly polar aprotic solvent. |

| Dichloromethane | Moderate | A non-polar solvent, solubility driven by the bromopyridine ring. |

Table 2: Predicted Solubility of this compound in Common Solvents

Stability Assessment

Assessing the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[10][11][12] Forced degradation studies are an essential component of this assessment, providing insights into the molecule's intrinsic stability.[13][14][15][16]

4.1. Theoretical Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

-

Oxidation: The primary amine can be susceptible to oxidation, especially in the presence of oxidizing agents or metal ions.[13][17]

-

Photodegradation: Aromatic systems, particularly those with heteroatoms, can be sensitive to light, leading to a variety of degradation products.

-

Thermal Degradation: High temperatures can induce decomposition, potentially involving the ethylamine side chain.

-

pH-Dependent Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, extreme pH conditions combined with heat could potentially lead to unforeseen degradation.

4.2. Forced Degradation Study Protocol

Forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[10][11][12][18]

Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[16]

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[16]

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.[16]

-

Thermal Degradation: Store the solid compound at 105°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][14]

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[19][20][21][22]

-

Mass Balance: Ensure that the total amount of the parent compound and the degradation products is conserved to account for all significant degradants.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. This compound | 691872-17-0 [amp.chemicalbook.com]

- 7. chempanda.com [chempanda.com]

- 8. enamine.net [enamine.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. snscourseware.org [snscourseware.org]

- 12. database.ich.org [database.ich.org]

- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 16. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ich guideline for stability testing | PPTX [slideshare.net]

- 18. ICH Official web site : ICH [ich.org]

- 19. benchchem.com [benchchem.com]

- 20. helixchrom.com [helixchrom.com]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-(5-Bromopyridin-2-yl)ethanamine in Synthetic Chemistry

Introduction